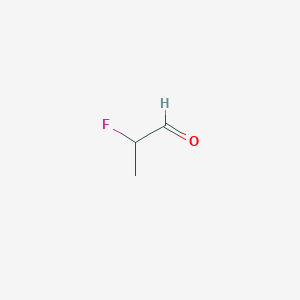

2-Fluoropropanal

Description

Significance of Alpha-Fluorinated Aldehydes in Organic Synthesis and Medicinal Chemistry Building Blocks

Alpha-fluorinated aldehydes are highly valuable building blocks in organic synthesis and medicinal chemistry. nih.govcaltech.edu The introduction of a fluorine atom can profoundly alter a molecule's physical, chemical, and biological properties, including metabolic stability, bioavailability, and binding affinity to target proteins. researchgate.netnih.gov This makes fluorinated analogues of lead compounds a common focus in drug discovery. nih.gov

The fluorine atom at the alpha-position of an aldehyde enhances the electrophilicity of the carbonyl carbon, making the molecule more susceptible to nucleophilic attack. benchchem.com This heightened reactivity allows for the synthesis of a diverse range of more complex fluorinated molecules. benchchem.com Alpha-fluoro aldehydes are crucial chiral synthons for the synthesis of medicinal agents. nih.govcaltech.eduacs.org Their derivatives, such as fluorinated amino acids and other compounds, have been investigated for their potential as enzyme inhibitors and for anticancer activity. benchchem.com For instance, research into 2-aryl-2-fluoropropanoic acids, which can be derived from corresponding aldehydes, has shown potential in treating inflammatory conditions. benchchem.com

The utility of these compounds extends to the development of radiotracers for Positron Emission Tomography (PET), a critical medical imaging technique. benchchem.com The fluorine-18 (B77423) (¹⁸F) isotope is frequently used in PET imaging, and methods for its incorporation are in high demand. cas.cn Alpha-fluorinated aldehydes can serve as precursors for these ¹⁸F-labeled molecules. benchchem.comrsc.org

Historical Development of Synthetic Approaches to Fluorinated Aldehydes

The field of organofluorine chemistry began before elemental fluorine was even isolated, with the first synthesis of an organofluorine compound, methyl fluoride (B91410), reported in 1835. cas.cnnih.gov Early methods for creating carbon-fluorine bonds included nucleophilic halogen exchange, a technique first reported by Alexander Borodin in 1862 and still used in industry today. nih.gov The synthesis of fluoroaromatic compounds was advanced by the Schiemann reaction in 1927 and nucleophilic halogen exchange using KF in 1936. nih.gov

The synthesis of fluorinated aldehydes, specifically, has evolved significantly. A key modern method is the hydroformylation of fluorinated olefins. d-nb.info This atom-economic catalytic reaction, well-established for bulk chemical production, can provide synthetically versatile fluorinated aldehydes. d-nb.info Research has shown that the hydroformylation of fluorinated alkenes is an efficient route to these important building blocks. d-nb.info

More recently, the development of enantioselective organocatalytic α-fluorination of aldehydes represents a major breakthrough. nih.govcaltech.eduacs.org This strategy allows for the direct and asymmetric fluorination of aldehydes using an organocatalyst, such as an imidazolidinone, and an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). nih.govcaltech.edu This approach has proven effective for a wide variety of aldehyde substrates and has been a significant step forward in creating chiral α-fluoro aldehydes for medicinal chemistry. nih.govcaltech.edubeilstein-journals.org

Overview of Research Trajectories for 2-Fluoropropanal

Research on this compound has primarily focused on its synthesis and its role as a precursor for other valuable fluorinated compounds. The compound itself is an organic molecule with the formula C₃H₅FO. benchchem.comnih.gov

Synthesis and Properties A primary and highly regioselective method for synthesizing this compound is the hydroformylation of vinyl fluoride. nih.govd-nb.info This reaction, which involves adding a formyl group (CHO) and a hydrogen atom across the double bond of vinyl fluoride, exclusively yields the branched aldehyde, this compound, irrespective of the catalyst used (e.g., rhodium or cobalt). benchchem.comd-nb.info The high regioselectivity is attributed to the electronegative fluorine substituent stabilizing the branched alkyl-metal intermediate. d-nb.info This method provides an efficient pathway to the target molecule. d-nb.inforesearchgate.net

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃H₅FO | nih.gov |

| Molecular Weight | 76.07 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 814-66-4 | nih.gov |

| Topological Polar Surface Area | 17.1 Ų | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Reactivity and Applications As a reactive building block, this compound undergoes several key chemical transformations. benchchem.com

Oxidation: It can be oxidized to form 2-Fluoropropanoic acid using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). benchchem.com This conversion is a key step in the synthesis of α-fluoroacrylic acid. researchgate.netsci-hub.se

Reduction: It can be reduced to yield 2-Fluoropropanol using agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). benchchem.com

Nucleophilic Addition: The electrophilic carbonyl group readily participates in nucleophilic addition reactions, for instance with cyanide ions to form cyanohydrins. benchchem.com

The derivatives of this compound are of significant interest. 2-Fluoropropanol and its ¹⁸F-labeled counterpart, 3-[¹⁸F]fluoropropanol, have been studied for their potential use as PET imaging agents. researchgate.netsnmjournals.org While 3-[¹⁸F]fluoropropanol clears rapidly from organs, it shows significant bone uptake, indicating in vivo defluorination. researchgate.netsnmjournals.org This highlights the importance of metabolic stability in the design of such tracers. The use of fluorinated building blocks like this compound and its derivatives remains a competitive strategy for synthesizing PET tracers. snmjournals.org

Structure

3D Structure

Properties

IUPAC Name |

2-fluoropropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5FO/c1-3(4)2-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFURQLWNYUCPHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459691 | |

| Record name | Propanal, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

814-66-4 | |

| Record name | Propanal, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 2 Fluoropropanal

Catalytic Hydroformylation Techniques

Mechanistic Aspects of Hydroformylation Pathways

Hydroformylation, also known as the oxo process, is a crucial industrial method for synthesizing aldehydes by adding hydrogen and carbon monoxide (syngas) to an alkene's carbon-carbon double bond. This reaction is highly atom-economical, incorporating all reactants into the product rsc.orgcas.cn. For fluorinated olefins, hydroformylation can yield fluorinated aldehydes, making it a relevant strategy for accessing compounds like 2-Fluoropropanal.

The hydroformylation of vinyl fluoride (B91410), a simple fluorinated alkene, has been reported to yield this compound exclusively, regardless of the catalyst employed d-nb.info. The high regioselectivity observed for the branched aldehyde (this compound) is attributed to the electronegative fluorine substituent, which influences the electronic distribution and stability of intermediate species during the catalytic cycle. Specifically, the fluorine atom's inductive effect can stabilize the transition state leading to the branched product by influencing the metal-alkene interaction d-nb.infocaltech.edu.

The general mechanism for rhodium-catalyzed hydroformylation involves several steps, including:

Ligand Dissociation: An electron-deficient 16-electron complex is formed by the loss of a ligand (e.g., CO) from the active 18-electron catalyst tesisenred.net.

Alkene Coordination: The alkene coordinates to the metal center.

Migratory Insertion: The alkene inserts into the metal-hydride bond. This step's regioselectivity is critical, with fluorine substituents known to direct the insertion towards forming the branched aldehyde d-nb.info.

CO Insertion: Carbon monoxide inserts into the metal-alkyl bond, forming a metal-acyl complex.

Reductive Elimination: Hydrogenolysis of the metal-acyl bond, typically via oxidative addition of H₂ followed by reductive elimination, regenerates the catalyst and forms the aldehyde product tesisenred.net.

The presence of fluorine atoms can significantly impact catalyst activity, regioselectivity, and stereoselectivity in hydroformylation reactions d-nb.infonih.gov.

Green Chemistry Principles in this compound Production

The principles of green chemistry are paramount in developing sustainable and environmentally responsible synthetic routes.

The choice and management of solvents are critical for green chemical processes. Efforts are directed towards minimizing solvent use, employing environmentally benign solvents, and developing efficient solvent recycling strategies tuhh.denih.govmdpi.commdpi.comresearchgate.netresearchgate.netacs.orgillinois.edu.

Solvent Selection: Research explores alternative solvents like triacetin, which has shown promise in hydroformylation reactions by improving reaction rates and reducing side reactions compared to traditional solvents like toluene (B28343) acs.org. Supercritical carbon dioxide (scCO₂) has also been investigated as a green solvent for hydroformylation, offering advantages in catalyst separation and recyclability illinois.eduresearchgate.netku.edu.

Catalyst Recycling: Recovering and recycling expensive homogeneous catalysts, particularly those based on rhodium, is essential for economic and environmental viability researchgate.netillinois.edutaylorfrancis.commdpi.comresearchgate.net. Techniques such as organic solvent nanofiltration (OSN) have emerged as effective methods for separating and recycling homogeneous transition metal catalysts tuhh.denih.govmdpi.comresearchgate.net. Thermomorphic multiphase systems (TMS) also facilitate catalyst recovery by utilizing solvent mixtures with temperature-sensitive miscibility gaps researchgate.netacs.org.

Preparative Routes to this compound Precursors and Analogs

Accessing this compound may involve the synthesis of specific fluorinated precursors.

3,3-Bis(methylthio)-2-fluoropropenal is a functionalized fluorinated aldehyde equivalent that has been utilized in organic synthesis acs.orgacs.orgmolaid.com. Its preparation typically involves the condensation of carbon disulfide with fluoroacetonitrile, followed by reduction of the nitrile group acs.org. This compound serves as a valuable building block for synthesizing 2-fluoroacrylates and related structures through nucleophilic addition reactions acs.orgacs.org.

Transition State Conformation Analysis in Asymmetric Additions

The stereochemical outcome of nucleophilic additions to chiral aldehydes like this compound is critically dependent on the conformation of the aldehyde and the attacking nucleophile within the transition state. Computational studies, employing methods such as ab initio molecular orbital (MO) calculations, have been instrumental in elucidating these complex pathways. For this compound, the presence of the electronegative fluorine atom at the α-position significantly influences the electronic distribution and conformational preferences of the molecule.

Research indicates that the favored transition state models for nucleophilic additions to α-substituted aldehydes often involve a balance between steric and electronic factors. For this compound, studies suggest that the fluorine atom's electron-withdrawing nature can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the fluorine atom's steric bulk and its potential for electrostatic interactions also play a role in dictating the preferred orientation of the nucleophile.

Models like the Felkin-Anh and Cram-Cornforth transition state models are frequently invoked to explain the observed diastereoselectivity. In the context of this compound, computational analyses have explored various conformations, including those where the fluorine substituent is anti or periplanar to the carbonyl group. For instance, ab initio MO calculations on the reaction of this compound with enolborane have identified specific transition state structures and their relative energies, highlighting the importance of the aldehyde's conformation in determining the stereochemical preference of the addition comporgchem.com. These studies often reveal that the lowest energy transition states are achieved when steric repulsions are minimized and favorable electronic interactions, such as hyperconjugation between C-F σ* orbitals and the carbonyl π system, are maximized researchgate.netresearchgate.net. The precise conformation and the resulting facial selectivity are highly dependent on the specific nucleophile and reaction conditions employed.

Formation of Fluorinated Derivatives

This compound serves as a versatile building block for the synthesis of a variety of fluorinated organic compounds due to the reactivity of its aldehyde functional group. The introduction of fluorine into organic molecules can impart unique properties, making these derivatives valuable in pharmaceuticals, agrochemicals, and materials science.

Cyanohydrin Synthesis

One significant transformation of this compound is its reaction with cyanide nucleophiles to form fluorinated cyanohydrins. The general mechanism involves the nucleophilic attack of the cyanide ion (CN⁻) on the electrophilic carbonyl carbon of this compound. This addition reaction leads to the formation of a new carbon-carbon bond and the generation of a hydroxyl group at the former carbonyl carbon.

The reaction typically proceeds under mild conditions, often in the presence of a base catalyst to generate the more nucleophilic cyanide anion from hydrogen cyanide or a cyanide salt. The fluorine atom at the α-position can influence the rate and stereoselectivity of this addition. Studies have explored the transition states involved in such additions, noting the role of the fluorine substituent in directing the approach of the nucleophile researchgate.netdokumen.pub. The resulting α-fluoro cyanohydrins are valuable intermediates, offering further synthetic handles for the construction of complex fluorinated molecules, including amino acids and heterocyclic compounds.

Redox Chemistry of this compound

The aldehyde functional group in this compound readily participates in oxidation and reduction reactions, leading to the formation of the corresponding carboxylic acid and alcohol, respectively. These transformations are fundamental in organic synthesis for interconverting functional groups and accessing different classes of fluorinated compounds.

Oxidation to 2-Fluoropropanoic Acid

The oxidation of this compound yields 2-fluoropropanoic acid. This reaction involves the conversion of the aldehyde group (-CHO) to a carboxylic acid group (-COOH). Various oxidizing agents can be employed for this transformation, with the choice often depending on the desired selectivity and reaction conditions.

Common oxidizing agents used for the conversion of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) benchchem.com. For instance, KMnO₄ in acidic or neutral conditions can effectively oxidize aldehydes. Similarly, chromium-based oxidants like CrO₃, often in the presence of sulfuric acid (Jones oxidation) or pyridine (B92270) (Collins reagent, PCC, PDC), can also achieve this conversion. The presence of the fluorine atom at the α-position does not typically hinder this oxidation but may influence the reaction rate or side product formation under specific conditions. Rhodium-catalyzed hydroformylation of vinyl fluoride followed by oxidation of the resulting this compound is a reported route to 2-fluoropropanoic acid researchgate.net.

The reaction mechanism generally involves the initial formation of a hydrate (B1144303) or hemiacetal intermediate, followed by oxidation of the carbon atom bearing the hydroxyl and hydrogen groups to the carboxylic acid oxidation state.

Reduction to 2-Fluoropropanol

The reduction of this compound converts the aldehyde functional group into a primary alcohol, yielding 2-fluoropropanol. This transformation is typically achieved using hydride reducing agents.

Commonly employed reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) benchchem.com. Sodium borohydride is a milder reducing agent, often used in protic solvents like ethanol (B145695) or methanol, and selectively reduces aldehydes and ketones. Lithium aluminum hydride is a more potent reducing agent, typically used in anhydrous ethereal solvents, and can reduce a wider range of functional groups, including esters and carboxylic acids, in addition to aldehydes and ketones. The choice of reducing agent and solvent is crucial for achieving selective reduction of the aldehyde without affecting other potential functional groups in more complex molecules. The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon of this compound, followed by protonation of the resulting alkoxide intermediate.

Comparative Reactivity Studies with Other α-Substituted Propanals

Comparative studies involving this compound and other α-substituted propanals, such as 2-chloropropanal (B1595544) or propanal itself, provide valuable insights into the electronic and steric effects of α-substituents on aldehyde reactivity. The fluorine atom, being highly electronegative, exerts a significant inductive effect, which can influence the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens.

In nucleophilic addition reactions, the fluorine substituent in this compound generally increases the electrophilicity of the carbonyl carbon compared to unsubstituted propanal. This enhanced electrophilicity can lead to faster reaction rates with nucleophiles. However, the fluorine atom's small size, compared to chlorine or bromine, and its strong C-F bond can also influence stereoselectivity in asymmetric additions. Studies comparing the transition state conformations of this compound with those of 2-chloropropanal and other α-substituted propanals reveal differences in favored geometries and the relative importance of steric versus electronic factors comporgchem.comresearchgate.net. For instance, the anti conformation of the fluorine substituent relative to the carbonyl may be stabilized by favorable electronic interactions, influencing the facial selectivity of nucleophilic attack.

In redox reactions, while the general reactivity patterns for oxidation and reduction are similar across α-substituted propanals, subtle differences in reaction rates or the stability of intermediates might arise due to the electronic nature of the α-substituent. For example, the electron-withdrawing nature of fluorine might slightly alter the ease of oxidation or reduction compared to electron-donating or less electronegative substituents.

Table of Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

| This compound | 814-66-4 | C₃H₅FO |

| 2-Fluoropropanoic Acid | 6087-13-4 | C₃H₅FO₂ |

| 2-Fluoropropanol | 876747-18-1 | C₃H₇FO |

| Propanal | 425-60-5 | C₃H₆O |

| 2-Chloropropanal | 14764-23-9 | C₃H₅ClO |

| Cyanide ion | N/A | CN⁻ |

| Vinyl fluoride | 75-02-5 | C₂H₃F |

| Enolborane | N/A | (R)₃B-enol |

| Lithium hydride | 7646-51-7 | LiH |

| Sodium borohydride | 16940-66-2 | NaBH₄ |

| Lithium aluminum hydride | 13028-92-7 | LiAlH₄ |

| Potassium permanganate | 7722-64-7 | KMnO₄ |

| Chromium trioxide | 1333-82-2 | CrO₃ |

(Note: CAS numbers are provided for identified compounds. Some reagents or ions may not have specific CAS numbers in this context.)## Reaction Mechanisms and Reactivity Profiles of this compound

Reaction Mechanisms and Reactivity Profiles of 2 Fluoropropanal

Nucleophilic Addition Reactions

Stereoselective Transformations and Diastereoselectivity Control

Transition State Conformation Analysis in Asymmetric Additions

The stereochemical outcome of nucleophilic additions to chiral aldehydes like 2-fluoropropanal is critically dependent on the conformation of the aldehyde and the attacking nucleophile within the transition state. Computational studies, employing methods such as ab initio molecular orbital (MO) calculations, have been instrumental in elucidating these complex pathways. For this compound, the presence of the electronegative fluorine atom at the α-position significantly influences the electronic distribution and conformational preferences of the molecule.

Research indicates that the favored transition state models for nucleophilic additions to α-substituted aldehydes often involve a balance between steric and electronic factors. For this compound, studies suggest that the fluorine atom's electron-withdrawing nature can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the fluorine atom's steric bulk and its potential for electrostatic interactions also play a role in dictating the preferred orientation of the nucleophile.

Models like the Felkin-Anh and Cram-Cornforth transition state models are frequently invoked to explain the observed diastereoselectivity. In the context of this compound, computational analyses have explored various conformations, including those where the fluorine substituent is anti or periplanar to the carbonyl group. For instance, ab initio MO calculations on the reaction of this compound with enolborane have identified specific transition state structures and their relative energies, highlighting the importance of the aldehyde's conformation in determining the stereochemical preference of the addition comporgchem.com. These studies often reveal that the lowest energy transition states are achieved when steric repulsions are minimized and favorable electronic interactions, such as hyperconjugation between C-F σ* orbitals and the carbonyl π system, are maximized researchgate.netresearchgate.net. The precise conformation and the resulting facial selectivity are highly dependent on the specific nucleophile and reaction conditions employed.

Formation of Fluorinated Derivatives

This compound serves as a versatile building block for the synthesis of a variety of fluorinated organic compounds due to the reactivity of its aldehyde functional group. The introduction of fluorine into organic molecules can impart unique properties, making these derivatives valuable in pharmaceuticals, agrochemicals, and materials science.

Cyanohydrin Synthesis

One significant transformation of this compound is its reaction with cyanide nucleophiles to form fluorinated cyanohydrins. The general mechanism involves the nucleophilic attack of the cyanide ion (CN⁻) on the electrophilic carbonyl carbon of this compound. This addition reaction leads to the formation of a new carbon-carbon bond and the generation of a hydroxyl group at the former carbonyl carbon benchchem.com.

The reaction typically proceeds under mild conditions, often in the presence of a base catalyst to generate the more nucleophilic cyanide anion from hydrogen cyanide or a cyanide salt. The fluorine atom at the α-position can influence the rate and stereoselectivity of this addition. Studies have explored the transition states involved in such additions, noting the role of the fluorine substituent in directing the approach of the nucleophile researchgate.netdokumen.pub. The resulting α-fluoro cyanohydrins are valuable intermediates, offering further synthetic handles for the construction of complex fluorinated molecules, including amino acids and heterocyclic compounds.

Redox Chemistry of this compound

The aldehyde functional group in this compound readily participates in oxidation and reduction reactions, leading to the formation of the corresponding carboxylic acid and alcohol, respectively. These transformations are fundamental in organic synthesis for interconverting functional groups and accessing different classes of fluorinated compounds.

Oxidation to 2-Fluoropropanoic Acid

The oxidation of this compound yields 2-fluoropropanoic acid. This reaction involves the conversion of the aldehyde group (-CHO) to a carboxylic acid group (-COOH). Various oxidizing agents can be employed for this transformation, with the choice often depending on the desired selectivity and reaction conditions.

Common oxidizing agents used for the conversion of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) benchchem.com. For instance, KMnO₄ in acidic or neutral conditions can effectively oxidize aldehydes. Similarly, chromium-based oxidants like CrO₃, often in the presence of sulfuric acid (Jones oxidation) or pyridine (B92270), can also achieve this conversion benchchem.combenchchem.com. Rhodium-catalyzed hydroformylation of vinyl fluoride (B91410) followed by oxidation of the resulting this compound is a reported route to 2-fluoropropanoic acid researchgate.net. The reaction mechanism generally involves the initial formation of a hydrate (B1144303) or hemiacetal intermediate, followed by oxidation of the carbon atom bearing the hydroxyl and hydrogen groups to the carboxylic acid oxidation state.

Reduction to 2-Fluoropropanol

The reduction of this compound converts the aldehyde functional group into a primary alcohol, yielding 2-fluoropropanol benchchem.combenchchem.com. This transformation is typically achieved using hydride reducing agents.

Commonly employed reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) benchchem.com. Sodium borohydride is a milder reducing agent, often used in protic solvents like ethanol (B145695) or methanol, and selectively reduces aldehydes and ketones. Lithium aluminum hydride is a more potent reducing agent, typically used in anhydrous ethereal solvents, and can reduce a wider range of functional groups, including esters and carboxylic acids, in addition to aldehydes and ketones evitachem.com. The choice of reducing agent and solvent is crucial for achieving selective reduction of the aldehyde without affecting other potential functional groups in more complex molecules. The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon of this compound, followed by protonation of the resulting alkoxide intermediate.

Comparative Reactivity Studies with Other α-Substituted Propanals

Comparative studies involving this compound and other α-substituted propanals, such as 2-chloropropanal (B1595544) or unsubstituted propanal, provide valuable insights into the electronic and steric effects of α-substituents on aldehyde reactivity. The fluorine atom, being highly electronegative, exerts a significant inductive effect, which can influence the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens.

In nucleophilic addition reactions, the fluorine substituent in this compound generally increases the electrophilicity of the carbonyl carbon compared to unsubstituted propanal benchchem.com. This enhanced electrophilicity can lead to faster reaction rates with nucleophiles. However, the fluorine atom's small size, compared to chlorine or bromine, and its strong C-F bond can also influence stereoselectivity in asymmetric additions. Studies comparing the transition state conformations of this compound with those of 2-chloropropanal and other α-substituted propanals reveal differences in favored geometries and the relative importance of steric versus electronic factors comporgchem.comresearchgate.net. For instance, the anti conformation of the fluorine substituent relative to the carbonyl may be stabilized by favorable electronic interactions, influencing the facial selectivity of nucleophilic attack comporgchem.comresearchgate.net.

In redox reactions, while the general reactivity patterns for oxidation and reduction are similar across α-substituted propanals, subtle differences in reaction rates or the stability of intermediates might arise due to the electronic nature of the α-substituent. For example, the electron-withdrawing nature of fluorine might slightly alter the ease of oxidation or reduction compared to electron-donating or less electronegative substituents benchchem.com.

Advanced Computational Chemistry and Theoretical Studies

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical methods, such as Density Functional Theory (DFT), are fundamental tools for characterizing the electronic structure of molecules. These calculations provide detailed information about electron distribution, molecular orbitals, bond lengths, bond angles, and atomic charges. While specific detailed electronic structure data for 2-fluoropropanal from the provided search results is limited, general DFT calculations are employed to understand the nature of bonding, including the influence of the fluorine atom on the electron distribution within the propanal framework. Such characterization is crucial for predicting reactivity and understanding intermolecular interactions.

Conformational Analysis and Potential Energy Surfaces

Understanding the conformational landscape of this compound is essential, as different conformers can exhibit distinct energies and reactivities. Computational methods are extensively used to map these potential energy surfaces.

Elucidation of Reaction Mechanisms via Transition State Computations

Computational studies are instrumental in dissecting reaction mechanisms by identifying and characterizing transition states, which represent the highest energy points along a reaction pathway.

The reaction of this compound with nucleophiles, such as enolboranes, has been investigated using DFT calculations. These studies involve optimizing transition state geometries and calculating their relative energies, providing insights into activation barriers and reaction pathways. For instance, calculations using the B3LYP/6-31G(d) level of theory have been employed to determine the optimized transition states and their relative energies for the addition of enolborane to this compound.

Table 1: Relative Energies of Transition States for this compound Addition

| Conformer/Transition State | Relative Energy (kcal mol⁻¹) | Computational Method | Reference |

| 2A | 0.0 | B3LYP/6-31G(d) | comporgchem.comcomporgchem.com |

| 2B | 2.4 | B3LYP/6-31G(d) | comporgchem.comcomporgchem.com |

| 2C | 2.6 | B3LYP/6-31G(d) | comporgchem.comcomporgchem.com |

These values illustrate the energetic landscape of the transition states, guiding the analysis of reaction feasibility and kinetics.

The conformation of the this compound molecule significantly influences the energetics of the transition states for nucleophilic addition. Studies suggest that the energy of possible transition states is dictated by the aldehyde's conformation comporgchem.comresearchgate.net. For this compound, the preference for the anti conformation of the fluorine substituent relative to the carbonyl group plays a critical role in determining the stability and geometry of the transition states involved in nucleophilic additions comporgchem.com. This conformational preference can either stabilize or destabilize specific transition state geometries, thereby impacting the reaction pathway and outcome.

Computational Predictions of Stereoselectivity in 1,2-Additions

Computational methods are widely used to predict the stereoselectivity of nucleophilic additions to carbonyl compounds, particularly in the context of chiral auxiliaries or substrates. For this compound, which is achiral but can lead to chiral products upon addition, computational models help rationalize the observed or predicted stereochemical outcomes.

Models such as the Felkin-Anh and Cornforth models are frequently employed to explain and predict the facial selectivity of nucleophilic attack on aldehydes comporgchem.comresearchgate.net. Computational studies indicate that the stereochemical outcome of 1,2-additions to this compound often parallels the aldehyde's own conformation comporgchem.com. Specifically, the stability of the anti conformer of this compound can favor pathways predicted by the Cornforth model, influencing the diastereoselectivity of the addition reaction comporgchem.comresearchgate.net. By calculating the relative energies of transition states leading to different stereoisomers, computational chemistry can predict which product will be formed preferentially.

List of Compounds Mentioned:

this compound

Enolborane

Propanal

2-methylthiopropanal

2-dimethylaminopropanal

2-dimenthylphosphinopropanal

LiH

Ab Initio Molecular Orbital Studies on Diastereomeric Transition Structures

Ab initio molecular orbital (MO) studies have been instrumental in analyzing the diastereomeric transition structures involved in nucleophilic additions to this compound. These studies employ quantum mechanical calculations to model the energy landscape of reactions, identifying key intermediates and transition states that dictate the stereochemical outcome.

Research has focused on the addition of various nucleophiles, such as cyanide anions and enolboranes, to this compound. These investigations aim to understand how the presence of the fluorine atom at the alpha position influences the stability and geometry of transition structures, and consequently, the diastereoselectivity of the reaction. For instance, ab initio MO calculations employing methods like B3LYP/6-31G* have been used to map out the potential energy surfaces for these additions supersciencegrl.co.ukresearchgate.netcomporgchem.comresearchgate.netresearchgate.net.

Studies on the addition of cyanide anion to this compound revealed that the most stable transition structure features the C–F bond in an antiperiplanar position relative to the forming carbon-nucleophile bond. This finding aligns with the Anh–Eisenstein model for nucleophilic attack on chiral acyclic carbonyl compounds, but deviates from predictions made by the Cieplak model researchgate.netresearchgate.netresearchgate.net.

Similarly, investigations into the addition of enolborane to this compound have identified multiple diastereomeric transition structures. The lowest energy transition states often exhibit the fluorine atom positioned anti to the carbonyl group, a configuration consistent with the Cornforth model for asymmetric induction comporgchem.com. These studies provide quantitative data on the relative energies of these transition states, offering insights into the energetic preferences governing the reaction pathway.

Table 1: Relative Energies of Transition States for Enolborane Addition to this compound

| Transition State | Associated Model | Relative Energy (kcal/mol) | Notes |

| A | Polar Felkin-Anh | +2.5 | Fluorine atom orientation relative to carbonyl needs specific analysis |

| C | Polar Felkin-Anh | +2.5 | Fluorine atom orientation relative to carbonyl needs specific analysis |

| A' | Polar Felkin-Anh | +3.7 | Fluorine atom orientation relative to carbonyl needs specific analysis |

| B' | Polar Felkin-Anh | +0.8 | Fluorine atom orientation relative to carbonyl needs specific analysis |

| C' | Polar Felkin-Anh | +1.4 | Fluorine atom orientation relative to carbonyl needs specific analysis |

| B | Cornforth | 0.0 | Lowest energy transition state; fluorine atom anti to carbonyl |

Energies are relative and computed using B3LYP/6-31G supersciencegrl.co.ukcomporgchem.com.

These computational analyses highlight the complex interplay of electronic, steric, and conformational factors that dictate the stereochemical outcome of reactions involving this compound. The precise orientation of the fluorine atom and its interaction with the incoming nucleophile and the carbonyl group are critical determinants of diastereoselectivity, as elucidated by these advanced theoretical studies.

Application of Computational Methods in Enzyme Mechanism Probing (as a methodological tool)

While computational chemistry offers powerful methodologies for probing enzyme mechanisms, direct studies specifically applying these techniques to investigate enzyme mechanisms involving this compound as a substrate or intermediate were not identified in the literature reviewed for this article. The general application of computational methods, such as ab initio calculations and density functional theory (DFT), is widely used to understand enzyme-catalyzed reactions, including stereoselectivity, transition state stabilization, and reaction pathways. However, specific research detailing the use of these computational tools to probe enzyme mechanisms with this compound was not found.

Applications in Advanced Organic Synthesis and Functional Materials

2-Fluoropropanal as a Key Intermediate in Complex Molecule Synthesis

The presence of the electronegative fluorine atom significantly influences the chemical behavior of this compound, enhancing its electrophilicity and enabling diverse synthetic transformations. This makes it an attractive building block for introducing fluorine into organic structures, a strategy often employed to modulate biological activity and material properties.

Building Block for Fluorinated Amino Acids and Peptides

This compound is recognized as an important precursor for the synthesis of fluorinated amino acids. d-nb.infonih.gov These fluorinated analogs of naturally occurring amino acids can exhibit altered physiological activities, including potential roles as enzyme inhibitors. For instance, derivatives synthesized from this compound have been investigated for their ability to inhibit enzymes such as monoamine oxidase B (MAO-B). The strategic incorporation of fluorine into amino acids can lead to improved metabolic stability and bioavailability, making them highly sought after in medicinal chemistry for drug development and in the design of modified peptides. nih.gov The fluoro-aldehydes produced via the hydroformylation of fluorinated olefins, such as this compound, are considered excellent intermediates for constructing these specialized fluoro-amino acids. d-nb.infonih.gov

Precursor for α-Fluoroacrylic Acid and its Derivatives

A significant synthetic pathway originating from this compound leads to α-fluoroacrylic acid and its derivatives, which are valuable in organic synthesis. researchgate.netmdpi.com The process typically begins with the oxidation of this compound to 2-fluoropropanoic acid. researchgate.net Subsequently, 2-fluoropropanoic acid can be transformed into α-fluoroacrylic acid through a sequence involving chlorination followed by dehydrochlorination. researchgate.net Research indicates that the hydroformylation of vinyl fluoride (B91410) yields this compound, which can then be oxidized to 2-fluoropropanoic acid with an approximate yield of 70%. researchgate.net The subsequent conversion to α-fluoroacrylic acid achieves yields exceeding 60%. researchgate.net α-Fluoroacrylic acid and its related compounds are important structural motifs in the development of biologically active molecules. mdpi.com

Table 1: Synthesis Pathway to α-Fluoroacrylic Acid

| Step | Starting Material | Intermediate/Product | Reaction Type | Yield | Reference |

| 1 | Vinyl Fluoride | This compound | Hydroformylation | Not specified | d-nb.inforesearchgate.net |

| 2 | This compound | 2-Fluoropropanoic Acid | Oxidation | ~70% | researchgate.net |

| 3 | 2-Fluoropropanoic Acid | α-Fluoroacrylic Acid | Chlorination-Dehydrochlorination | >60% | researchgate.net |

Radiopharmaceutical Precursors

The introduction of fluorine, particularly the radioisotope fluorine-18 (B77423) (¹⁸F), is fundamental to the development of radiotracers for Positron Emission Tomography (PET) imaging. ontosight.airesearchgate.netnih.gov While this compound itself is not directly employed as a PET tracer, its derivatives, such as fluoropropanols, are integral to this field. ontosight.airesearchgate.net

Synthesis of Fluorinated Radiotracers for Positron Emission Tomography (PET)

Fluorinated moieties, such as the 2-[¹⁸F]fluoroethoxy and 3-[¹⁸F]fluoropropoxy groups, are common components in PET radiotracer structures. researchgate.netwikipedia.org For example, 2-[¹⁸F]fluoroethanol and 3-[¹⁸F]fluoropropanol act as crucial nucleophiles in the synthesis of various [¹⁸F]fluoroalkyl aryl esters and ethers that serve as PET tracers. researchgate.netacs.org In one application, [¹⁸F]fluoroethyl tosylate can be reacted with precursor molecules to generate PET tracers, with reported decay-corrected radiochemical yields typically ranging from 10% to 22%. researchgate.net Another study reported the synthesis of the potential myocardial perfusion agent, [¹⁸F]fluoroethyl rhodamine B, with purification yields of 26% and 29%. nih.gov The ability to incorporate the ¹⁸F isotope allows these molecules to be detected and visualized in biological systems using PET technology. ontosight.ainih.gov Additionally, chiral precursors like (R)-methyl 2-fluoropropionate are utilized in the synthesis of ¹⁸F-labeled peptides for PET imaging, particularly in cancer research, although specific yields for this particular compound are not detailed in the provided context. benchchem.com

Environmental Chemistry and Degradation Pathways of Fluorinated Aldehydes

Microbial Degradation and Bioremediation Prospects for Fluorinated Compounds

The environmental persistence of fluorinated organic compounds presents significant challenges, necessitating the exploration of effective degradation and remediation strategies. Among these compounds, 2-Fluoropropanal, a short-chain fluorinated aldehyde, is of interest due to its potential role as a synthetic intermediate and its structural similarity to other fluorinated molecules that may enter the environment. Understanding its microbial degradation pathways and bioremediation potential is crucial for assessing its environmental fate and developing targeted cleanup approaches.

Microbial Degradation Pathways of this compound

Research into the microbial breakdown of fluorinated compounds, while still an evolving field, has identified specific microbial agents and enzymatic mechanisms capable of cleaving the carbon-fluorine (C-F) bond, which is notoriously strong and imparts recalcitrance to many organofluorine chemicals nih.gov. For this compound, studies have indicated that certain bacterial strains, particularly those within the Pseudomonas genus, exhibit the capacity for its metabolism. Engineered strains of Pseudomonas putida have demonstrated the ability to metabolize this compound, leading to the release of fluoride (B91410) ions benchchem.com. This suggests that the aldehyde functional group and the alpha-fluorine substitution create vulnerabilities that specific microbial enzymes can exploit.

The enzyme fluoroacetate (B1212596) dehalogenase (FAcD), extensively studied in Pseudomonas putida, has shown activity with 2-Fluoropropanoic acid (2-FPA), a compound that can be oxidized to this compound benchchem.com. This enzymatic activity, characterized by specific kinetic parameters, points towards potential dehalogenation mechanisms. While direct studies detailing the complete metabolic pathway of this compound are limited, the established role of FAcD in cleaving C-F bonds in similar short-chain fluorinated carboxylic acids suggests a plausible route for the initial defluorination of this compound or its derivatives. The degradation process typically involves the release of inorganic fluoride, which can then be further processed or sequestered by microbial communities nih.govbenchchem.com.

The strength of the C-F bond generally makes complete mineralization of fluorinated compounds challenging for many microorganisms, as they have not evolved specific enzymatic machinery for efficient C-F bond cleavage due to the scarcity of naturally occurring fluorinated compounds nih.gov. However, the identification of specialized bacteria and engineered strains capable of initiating these degradation processes is a promising avenue for bioremediation nih.govbuffalo.edunsf.gov.

Bioremediation Prospects

The demonstrated ability of engineered Pseudomonas putida strains to metabolize this compound highlights significant potential for its bioremediation benchchem.com. Bioremediation strategies often leverage the metabolic capabilities of naturally occurring or genetically modified microorganisms to transform or degrade environmental contaminants. In the case of this compound, the prospect of using microbial consortia or specific strains capable of defluorination offers a sustainable and environmentally friendly approach to mitigate contamination.

The capacity of Pseudomonas species to degrade various xenobiotic compounds, including fluorinated substances, makes them prime candidates for developing bioremediation technologies benchchem.comresearchgate.net. Further research into identifying and optimizing the specific enzymes and conditions that facilitate the complete breakdown of this compound could lead to the development of bioaugmentation or biostimulation techniques. These methods would aim to enhance the indigenous microbial population's degradative capabilities or introduce specialized microbes to contaminated sites.

Key Microbial Degradation Data for this compound

Analytical Methodologies for the Characterization and Detection of 2 Fluoropropanal

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation of 2-fluoropropanal from complex matrices prior to its detection and characterization. The choice between gas and liquid chromatography is primarily dictated by the sample matrix and the required sensitivity.

Gas Chromatography (GC) with Selective Detectors

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The separation is achieved based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For the analysis of fluorinated aldehydes, a non-polar or mid-polarity column, such as one with a phenyl-substituted polysiloxane stationary phase, is often employed.

Table 7.1.1: Typical Gas Chromatography (GC) Parameters for the Analysis of Small Aldehydes

| Parameter | Typical Value |

| Column | Phenyl-substituted polysiloxane (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | 40 °C (hold for 2 min), ramp to 250 °C at 10 °C/min |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) offers a viable alternative for the analysis of this compound, especially for samples in aqueous matrices or for compounds that are thermally labile. However, due to the lack of a strong chromophore in this compound, direct UV detection is not highly sensitive. To overcome this limitation, a pre-column derivatization step is commonly employed.

A widely used derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH). The reaction between this compound and DNPH results in the formation of a stable 2,4-dinitrophenylhydrazone derivative, which possesses a strong chromophore and can be readily detected by a UV-Vis detector at around 360 nm. The separation of the this compound-DNPH derivative is typically achieved using a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.

Table 7.1.2: Typical High-Performance Liquid Chromatography (HPLC) Parameters for the Analysis of Aldehyde-DNPH Derivatives

| Parameter | Typical Value |

| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV-Vis at 360 nm |

| Injection Volume | 20 µL |

| Flow Rate | 1.0 mL/min |

Spectroscopic Characterization

Spectroscopic techniques provide detailed structural information and are indispensable for the definitive identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the elucidation of the molecular structure of this compound. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the connectivity and electronic environment of the atoms within the molecule. As experimental NMR data for this compound is not widely published, predicted spectral data provides valuable insight.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals. The aldehydic proton (CHO) will appear as a doublet of doublets at the most downfield region (around 9.7 ppm) due to coupling with the proton and the fluorine atom on the adjacent carbon. The proton on the carbon bearing the fluorine atom (CHF) will also be a complex multiplet (a doublet of quartets) around 5.0 ppm, split by the adjacent aldehydic and methyl protons, as well as the fluorine atom. The methyl protons (CH₃) will appear as a doublet of doublets further upfield (around 1.5 ppm), coupled to the proton and the fluorine atom on the adjacent carbon.

¹³C NMR: The carbon NMR spectrum is predicted to exhibit three signals. The carbonyl carbon (C=O) will be the most deshielded, appearing around 200 ppm. The carbon atom bonded to the fluorine (CHF) will show a large one-bond carbon-fluorine coupling constant (¹JCF) and will resonate around 90 ppm. The methyl carbon (CH₃) will be the most shielded, appearing around 15 ppm, and will also exhibit a two-bond carbon-fluorine coupling (²JCF).

¹⁹F NMR: The fluorine-19 NMR spectrum will display a single resonance for the fluorine atom in this compound. This signal is expected to be a complex multiplet (a doublet of quartets) due to coupling with the vicinal aldehydic and methyl protons. The chemical shift will be in the typical range for fluoroalkanes, anticipated to be around -200 ppm relative to CFCl₃.

Table 7.2.1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | ~9.7 (CHO) | dd | ³JHH ≈ 2 Hz, ³JHF ≈ 5 Hz |

| ~5.0 (CHF) | dq | ²JHF ≈ 50 Hz, ³JHH ≈ 7 Hz, ³JHH ≈ 2 Hz | |

| ~1.5 (CH₃) | dd | ³JHH ≈ 7 Hz, ³JHF ≈ 20 Hz | |

| ¹³C | ~200 (C=O) | d | ²JCF ≈ 20 Hz |

| ~90 (CHF) | d | ¹JCF ≈ 180 Hz | |

| ~15 (CH₃) | d | ²JCF ≈ 20 Hz | |

| ¹⁹F | ~-200 | dq | ²JFH ≈ 50 Hz, ³JFH ≈ 20 Hz, ³JFH ≈ 5 Hz |

Note: Predicted values are based on empirical models and may vary from experimental data.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. In Electron Ionization (EI) mode, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

The mass spectrum of this compound is expected to show a molecular ion peak at an m/z of 76.03. Key fragmentation pathways would likely involve the loss of the fluorine atom, the formyl group (CHO), and cleavage of the C-C bonds. High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, enabling the calculation of the elemental composition and confirming the molecular formula as C₃H₅FO.

Table 7.2.2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 76 | [CH₃CHFCHO]⁺˙ (Molecular Ion) |

| 57 | [CH₃CHCHO]⁺ |

| 47 | [CH₃CHF]⁺ |

| 29 | [CHO]⁺ |

| 28 | [C₂H₄]⁺˙ |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing in the region of 1730-1750 cm⁻¹. The presence of the electronegative fluorine atom on the α-carbon is expected to shift this band to a slightly higher wavenumber compared to propanal. Other characteristic bands include the C-H stretching vibrations of the aldehyde, methyl, and methine groups, as well as the C-F stretching vibration, which is expected in the region of 1000-1100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy can also be used to probe the vibrational modes of this compound. The C=O stretch will also be visible in the Raman spectrum, although its intensity may be weaker compared to the IR spectrum. The C-C and C-H symmetric stretching and bending vibrations are often strong in Raman spectra and can provide complementary information to the IR data.

Table 7.2.3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C=O Stretch | 1730 - 1750 |

| C-H Stretch (aldehyde) | 2720 - 2820 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C-F Stretch | 1000 - 1100 |

Advanced Detection and Quantification Techniques in Complex Chemical Matrices

The accurate detection and quantification of this compound in complex chemical matrices, such as environmental samples, industrial process streams, or biological specimens, necessitate the use of advanced analytical methodologies. Due to its volatile nature and the potential for matrix interferences, direct analysis is often challenging. Therefore, techniques that offer high sensitivity, selectivity, and robustness are paramount. The primary methods employed for the trace-level analysis of this compound are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), often coupled with specialized sample preparation and derivatization techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry stands as a cornerstone for the analysis of volatile organic compounds like this compound. mdpi-res.comnih.gov The separation power of gas chromatography combined with the definitive identification capabilities of mass spectrometry provides a robust platform for its quantification.

Headspace Sampling: For complex solid or liquid matrices, static headspace sampling is a highly effective technique that minimizes matrix effects. nih.govnih.govresearchgate.net In this method, the sample is sealed in a vial and heated, allowing volatile compounds like this compound to partition into the gas phase (headspace) above the sample. An aliquot of this headspace is then injected into the GC-MS system. This approach prevents non-volatile matrix components from contaminating the analytical system and improves the signal-to-noise ratio for the analyte of interest. nih.govnist.gov

Derivatization: To enhance the sensitivity and improve the chromatographic peak shape of this compound, derivatization is a common and often necessary step. chemspider.comresearchgate.net Aldehydes can be challenging to analyze directly due to their polarity and potential for thermal degradation. nih.gov A widely used derivatizing agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), also known as PFBOA. researchgate.net PFBHA reacts with the carbonyl group of this compound to form a stable oxime derivative. This derivative is significantly more volatile and possesses a higher molecular weight, making it more amenable to GC separation and providing a more characteristic mass spectrum. Furthermore, the presence of five fluorine atoms in the PFBHA moiety makes the derivative highly sensitive to electron capture detection (ECD) if that were to be used, though mass spectrometry is more common for definitive identification. researchgate.net

A hypothetical GC-MS method for the analysis of the PFBHA derivative of this compound is outlined in the table below.

| Parameter | Condition |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| MS Interface Temp | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-500 |

| Derivatizing Agent | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) |

Predicted Mass Spectrum of this compound:

While an experimental mass spectrum for this compound is not widely available, its fragmentation pattern under electron ionization can be predicted based on its structure. The molecular ion peak ([M]⁺) would be expected at m/z 76.03. nih.gov Key fragmentation pathways would likely involve the loss of the fluorine atom, the formyl group, and cleavage of the carbon-carbon bonds.

| m/z | Predicted Fragment |

| 76 | [CH₃CHFCHO]⁺ (Molecular Ion) |

| 57 | [CH₃CHCHO]⁺ |

| 47 | [CH₃CHF]⁺ |

| 29 | [CHO]⁺ |

| 28 | [C₂H₄]⁺ |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Techniques

For less volatile derivatives or when analyzing matrices that are more amenable to liquid-phase extraction, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity. nih.govwaters.com

Derivatization for LC-MS/MS: Similar to GC-MS, derivatization is crucial for the effective analysis of this compound by LC-MS/MS. nih.gov A common derivatizing agent for aldehydes in LC-MS is 2,4-dinitrophenylhydrazine (DNPH). nih.gov DNPH reacts with the aldehyde to form a 2,4-dinitrophenylhydrazone derivative. This derivative is highly chromophoric, which is beneficial for UV detection, but more importantly for LC-MS, it is readily ionizable by techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.govresearchgate.net

The use of tandem mass spectrometry (MS/MS) further enhances selectivity and reduces chemical noise. In a typical LC-MS/MS experiment, the derivatized this compound is separated on a reversed-phase HPLC column. In the mass spectrometer, the precursor ion (the molecular ion of the DNPH derivative) is selected and fragmented, and specific product ions are monitored. This technique, known as multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification even in very complex matrices. nih.gov

A hypothetical LC-MS/MS method for the analysis of the DNPH derivative of this compound is presented below.

| Parameter | Condition |

| LC Column | C18 reversed-phase, 100 mm x 2.1 mm ID, 2.6 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 30% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |

| MS/MS Transition | Precursor Ion (m/z of [M+H]⁺ of DNPH-derivative) → Product Ion(s) |

| Derivatizing Agent | 2,4-dinitrophenylhydrazine (DNPH) |

The selection of appropriate precursor and product ions is critical for the development of a sensitive and specific LC-MS/MS method. This would be determined by infusing a standard of the derivatized this compound into the mass spectrometer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.